molecular formula C13H10N2OS B2491853 N-Naphtho[2,1-d]thiazol-2-yl-acetamide CAS No. 54380-14-2

N-Naphtho[2,1-d]thiazol-2-yl-acetamide

Cat. No.: B2491853
CAS No.: 54380-14-2
M. Wt: 242.3
InChI Key: UCBPMPAWGJIOLK-UHFFFAOYSA-N
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Description

N-Naphtho[2,1-d]thiazol-2-yl-acetamide is a useful research compound. Its molecular formula is C13H10N2OS and its molecular weight is 242.3. The purity is usually 95%.
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Scientific Research Applications

Polymer Solar Cells

A novel naphtho[1,2-c:5,6-c']bis([1,2,5]-thiadiazole)-based narrow-bandgap π-conjugated polymer, designed for application in polymer solar cells, demonstrated remarkable power conversion efficiencies over 10%, showcasing its potential for high-throughput roll-to-roll processing in practical applications (Yaocheng Jin et al., 2016).

Anti-HIV Drugs

A study on acetamide derivatives, including N-Naphtho[2,1-d]thiazol-2-yl-acetamide analogs, as anti-HIV drugs found that the local reactivity of these compounds could be studied in terms of Fukui functions, highlighting their potential as potent anti-HIV drugs based on their interaction with biological molecules like tyrosine (M. Oftadeh et al., 2013).

Corrosion Inhibitors

Quinoxaline derivatives, including naphtho[2,3-d]thiazole compounds, have been synthesized and applied as corrosion inhibitors for mild steel in acidic media. These studies show that such compounds can act as efficient corrosion inhibitors, providing a theoretical basis for the development of new corrosion-resistant materials (V. Saraswat & M. Yadav, 2020).

Anti-Parkinson's Screening

The synthesis and screening of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives for anti-Parkinson's activity demonstrated significant activity in in vitro and in vivo models. These findings suggest potential therapeutic applications for Parkinson's disease (S. Gomathy et al., 2012).

Photoredoxcatalyzed Synthesis

An efficient and eco-friendly protocol for constructing naphtho[2,1-d]thiazol-2-amines through visible-light photoredoxcatalyzed C(sp2)-H/S-H cross-dehydrogenative coupling reactions between 2-isothiocyanatonaphthalenes and amines has been established. This method provides a new approach for constructing valuable sulfur-containing compounds, indicating its relevance in synthetic chemistry and material science (Ziyu Gan et al., 2020).

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-8(16)14-13-15-11-7-6-9-4-2-3-5-10(9)12(11)17-13/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBPMPAWGJIOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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